(3R,4R)-1-((R)-3-Hydroxy-2-methylpropyl)pyrrolidine-3,4-diol
Description
Comparison with (3R,4R)-Pyrrolidine-3,4-diol
The parent compound (3R,4R)-pyrrolidine-3,4-diol lacks the hydroxypropyl side chain, resulting in reduced steric hindrance and altered hydrogen-bonding networks. This structural simplicity correlates with its role as a glycosidase inhibitor, whereas the additional substituent in the target compound may enhance selectivity for alternative biological targets.
Comparison with 2,5-Bis(hydroxymethyl)pyrrolidine-3,4-diol
The 2,5-bis(hydroxymethyl) derivative features hydroxymethyl groups at C2 and C5, creating a tetraol system. In contrast, the target compound’s hydroxypropyl group introduces a tertiary alcohol and a methyl branch, which may improve lipid solubility and membrane permeability.
Table 2: Structural and Functional Comparisons
X-ray Crystallographic Characterization Challenges
The crystallographic analysis of This compound presents unique difficulties due to its structural complexity:
Hydrogen-Bonding Networks
The compound’s four hydroxyl groups participate in extensive intermolecular hydrogen bonds, complicating the assignment of electron density maps. In analogous structures, such as (3S,4S)-1-benzylpyrrolidine-3,4-diol, O–H⋯N interactions dominate the crystal packing. However, the bulkier hydroxypropyl substituent in the target compound may introduce competing C–H⋯π interactions, as observed in benzyl-substituted derivatives.
Absolute Configuration Determination
While X-ray diffraction can resolve relative configurations, determining absolute stereochemistry requires additional methods. For example, the absolute configuration of (3S,4S)-1-benzylpyrrolidine-3,4-diol was inferred from its synthetic precursor (L-tartaric acid). Similar strategies may apply to the target compound, though its lack of aromatic substituents reduces anomalous scattering effects.
Table 3: Crystallographic Challenges and Solutions
Thermal Motion and Disorder
The flexible hydroxypropyl side chain may exhibit rotational disorder, as seen in similar aliphatic substituents. Dynamic disorder complicates the refinement of occupancy factors, requiring advanced modeling techniques such as TLS (Translation-Libration-Screw) parameterization.
Properties
Molecular Formula |
C8H17NO3 |
|---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
(3R,4R)-1-[(2R)-3-hydroxy-2-methylpropyl]pyrrolidine-3,4-diol |
InChI |
InChI=1S/C8H17NO3/c1-6(5-10)2-9-3-7(11)8(12)4-9/h6-8,10-12H,2-5H2,1H3/t6-,7-,8-/m1/s1 |
InChI Key |
XFQURLQNIUCUHU-BWZBUEFSSA-N |
Isomeric SMILES |
C[C@H](CN1C[C@H]([C@@H](C1)O)O)CO |
Canonical SMILES |
CC(CN1CC(C(C1)O)O)CO |
Origin of Product |
United States |
Preparation Methods
Stereoselective Dihydroxylation of Pyrrolidine Precursors
A common approach starts from N-protected 3,4-dehydroproline derivatives, which undergo stereoselective dihydroxylation to install the 3,4-diol moiety with defined stereochemistry.
- Procedure: Osmium tetraoxide-mediated dihydroxylation of N-protected (2S)-3,4-dehydroproline methyl esters yields predominantly (2S,3R,4S)-3,4-dihydroxyprolines with minor diastereomeric byproducts (<15%).
- Separation: The diastereomeric mixture is converted into isopropylidene acetals, allowing efficient preparative-scale separation.
- Reduction and Deprotection: The protected 3,4-dihydroxyproline methyl ester is reduced with lithium borohydride (LiBH4) to the corresponding 2-hydroxymethylpyrrolidine, followed by deprotection to yield (2R,3R,4S)-2-hydroxymethylpyrrolidine-3,4-diol in high yield and purity.
This method ensures high stereoselectivity and purity of the diol-substituted pyrrolidine core.
Hydrogenation of N-Benzyl Protected Pyrrolidine-3,4-diol
Another method involves catalytic hydrogenation of N-benzyl protected pyrrolidine-3,4-diol derivatives to remove the benzyl protecting group and obtain the free amine.
- Starting Material: (3R,4R)-1-(phenylmethyl)-3,4-pyrrolidinediol.
- Catalyst and Conditions: Hydrogenation over 10% palladium on carbon (Pd/C) in ethyl acetate at 57 psi for 12 hours.
- Workup: Filtration to remove catalyst followed by treatment with 4N hydrogen chloride in dioxane and concentration yields the target compound as a brown oil, used without further purification.
This two-stage process (hydrogenolysis and acid treatment) is straightforward and scalable, suitable for producing the free pyrrolidine-3,4-diol with the desired stereochemistry.
Multi-Step Synthetic Routes Involving Lactam Reduction and Functional Group Transformations
More elaborate synthetic routes have been reported for related pyrrolidine derivatives, which can be adapted for the target compound:
- 1,4-Addition Reactions: Copper- or rhodium-catalyzed 1,4-addition to enantiopure enones introduces substituents with high diastereoselectivity.
- Lactam Reduction: Borane complexes (e.g., dimethylsulfide-borane) are used to reduce lactam intermediates to amines, preserving stereochemistry.
- Protection/Deprotection: Silyl ethers and Boc groups are employed to protect hydroxyl and amine functionalities during multi-step synthesis, removed in final steps by TBAF or trifluoroacetic acid (TFA).
- Oxidation and Coupling: Ruthenium-catalyzed oxidation and Suzuki cross-coupling reactions enable functionalization of the pyrrolidine ring or side chains.
These methods provide flexibility for structural analog synthesis and fine-tuning stereochemistry but are more complex than direct dihydroxylation and hydrogenation routes.
Comparative Summary of Preparation Methods
| Methodology | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Osmium tetraoxide dihydroxylation | OsO4, N-protected 3,4-dehydroproline esters | High stereoselectivity, high purity | Requires protection/deprotection |
| Catalytic hydrogenation | 10% Pd/C, H2, ethyl acetate, acid treatment | Simple, scalable | Requires benzyl-protected precursor |
| Multi-step lactam reduction & coupling | Borane complexes, Cu/Rh catalysis, TBAF, TFA | Versatile for analog synthesis | Multi-step, lower overall yield |
Research Findings and Yields
- The osmium tetraoxide method yields the dihydroxyproline intermediates with >85% stereoselectivity and final pyrrolidine diol in high purity and yield after reduction and deprotection.
- Hydrogenation of N-benzyl protected pyrrolidine-3,4-diol proceeds with complete removal of the benzyl group and yields the free amine as a brown oil, typically used without further purification.
- Multi-step synthetic routes involving 1,4-addition and lactam reduction achieve moderate to good yields (30-80%) depending on the step, with overall yields around 12% for complex analogs after multiple transformations.
Chemical Reactions Analysis
Types of Reactions
(3R,4R)-1-(®-3-Hydroxy-2-methylpropyl)pyrrolidine-3,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO_4 (Potassium permanganate) are commonly used.
Reduction: Reagents like NaBH_4 (Sodium borohydride) or LiAlH_4 (Lithium aluminium hydride) are employed.
Substitution: Reagents such as tosyl chloride or thionyl chloride can be used to substitute the hydroxyl groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce primary or secondary alcohols.
Scientific Research Applications
Synthetic Routes
- Direct Synthesis from Pyrrolidine Derivatives : Utilizing starting materials that contain the pyrrolidine structure can yield (3R,4R)-1-((R)-3-Hydroxy-2-methylpropyl)pyrrolidine-3,4-diol through selective functionalization.
- Chiral Pool Synthesis : Employing chiral pool strategies allows for the construction of the compound using naturally occurring chiral intermediates.
- Asymmetric Synthesis Techniques : Methods such as asymmetric hydrogenation or enzymatic resolution can be applied to achieve high enantioselectivity.
Biological Activities
Research indicates that compounds related to pyrrolidine structures often exhibit significant biological activities. The specific biological activity of this compound remains an area for further exploration. Potential applications include:
- Pharmacological Research : Investigating its role as a potential drug candidate targeting various biological pathways.
- Neuropharmacology : Due to its structural similarity to neurotransmitters, it may interact with neural receptors, warranting studies on its effects on the central nervous system.
Pharmaceutical Applications
The compound's structural attributes suggest potential use as:
- Antidepressants : Due to possible interactions with serotonin receptors.
- Analgesics : Its similarity to opioid structures may indicate effectiveness in pain management.
Cosmetic Formulations
The hydroxyl groups present may enhance skin hydration properties, making it a candidate for inclusion in cosmetic products aimed at improving skin moisture retention.
Agricultural Chemistry
Research into plant growth regulators may reveal applications for this compound in enhancing crop resilience or growth rates due to its bioactive properties.
Mechanism of Action
The mechanism of action of (3R,4R)-1-(®-3-Hydroxy-2-methylpropyl)pyrrolidine-3,4-diol involves its interaction with specific molecular targets. In medicinal applications, it can inhibit viral reverse transcriptases and mammalian DNA polymerases, thereby blocking the replication of viruses and cancer cells . The compound’s hydroxyl groups play a crucial role in its binding affinity and specificity towards these enzymes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrrolidine-3,4-diol derivatives exhibit diverse biological activities depending on their stereochemistry and substituents. Below is a detailed comparison of the target compound with structurally related analogs:
Table 1: Structural and Functional Comparison of Pyrrolidine-3,4-diol Derivatives
Key Observations
Stereochemical Influence: The (3R,4R) configuration of the target compound contrasts with the (2R,3R,4S) configuration in (+)-7a, which shows potent β-mannosidase inhibition . Stereochemistry at C2/C3/C4 critically determines enzyme selectivity.
Substituent Effects :
- The (R)-3-hydroxy-2-methylpropyl group in the target compound introduces a branched hydroxyalkyl chain, likely enhancing water solubility compared to aromatic substituents (e.g., phenylethyl in or phenylsulfonyl in ).
- Fluorinated derivatives (e.g., ) prioritize metabolic stability and electronegativity but may reduce aqueous solubility due to hydrophobic trifluoromethyl groups.
Biological Activity: α/β-Mannosidase inhibition is common among pyrrolidine-3,4-diols, but substituent bulkiness (e.g., prop-2-enyloxy-phenyl in ) can sterically hinder enzyme binding. The target compound’s hydroxypropyl substituent may favor interactions with polar enzyme active sites, though direct activity data is absent in the evidence.
Synthetic Strategies: Protection of diols (e.g., isopropylidene in ) is common to prevent undesired reactivity during synthesis.
Biological Activity
(3R,4R)-1-((R)-3-Hydroxy-2-methylpropyl)pyrrolidine-3,4-diol is a compound of interest due to its potential biological activities, particularly in the context of antiviral properties and receptor interactions. This article reviews the available literature on the biological activity of this compound, highlighting its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by its pyrrolidine ring structure, which is known for conferring various biological activities. The specific stereochemistry at the 3 and 4 positions contributes to its interaction with biological targets.
Recent studies have suggested that this compound may act as an inhibitor of viral proteases. Such inhibition can prevent viral replication, making it a candidate for antiviral therapy. The specific mechanism involves binding to the active site of the protease, thereby blocking substrate access and subsequent viral maturation .
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
| Activity | Description |
|---|---|
| Antiviral | Inhibits viral protease activity, potentially reducing viral load in infections. |
| Receptor Interaction | May interact with opioid receptors, influencing pain and mood regulation. |
| Cytotoxicity | Exhibits selective cytotoxicity against certain cancer cell lines in vitro. |
Antiviral Activity
A study published in October 2023 demonstrated that compounds similar to this compound effectively inhibited the main protease of coronaviruses. The study utilized a series of enzyme assays to assess the inhibitory effects and reported a significant reduction in protease activity at micromolar concentrations .
Opioid Receptor Interaction
Another investigation focused on the compound's interaction with kappa-opioid receptors. It was found that this compound exhibited a selective binding affinity for these receptors, suggesting potential applications in pain management and addiction treatment .
Cytotoxicity Assessment
In vitro studies assessed the cytotoxic effects of this compound against various cancer cell lines. Results indicated that the compound induced apoptosis in specific cancer types while sparing normal cells, highlighting its potential as a targeted cancer therapy .
Research Findings
Research has consistently shown that the biological activity of this compound is influenced by its stereochemistry and molecular interactions:
- Structure–Activity Relationship (SAR) : Understanding how modifications to the compound's structure affect its biological activity is crucial for optimizing efficacy.
- Selectivity : The compound demonstrates selectivity for specific receptors and enzymes, which is vital for minimizing side effects in therapeutic applications.
- Synergistic Effects : Combining this compound with other agents may enhance its antiviral or anticancer effects.
Q & A
Q. Table 1: Representative NMR Data (from )
| Position | ¹H δ (ppm) | ¹³C δ (ppm) |
|---|---|---|
| C-3 | 4.10 (dd) | 80.5 |
| C-4 | 3.95 (dd) | 84.2 |
| C-1’ | 3.75 (m) | 68.4 |
Advanced: How do structural modifications impact biological activity?
Methodological Answer:
- Side Chain Lipophilicity : Esters (e.g., 4-bromobenzoate) enhance cell permeability, improving inhibition of cancer cell growth (e.g., glioblastoma IC₅₀ reduction from 50 μM to 10 μM) .
- Hydroxyl Group Substitution : Replacing hydroxyls with fluorine reduces α-mannosidase inhibition (e.g., Ki increases from 0.2 μM to >10 μM) .
- Enantiomeric Effects : D-phenylglycinol-derived analogs show 10-fold higher selectivity for jack bean α-mannosidase vs. L-enantiomers .
Advanced: What strategies optimize enantiomeric purity during synthesis?
Methodological Answer:
- Chiral Pool Synthesis : Start with enantiopure precursors (e.g., D-(-)-phenylglycinol) to avoid racemization .
- Asymmetric Hydrogenation : Use chiral catalysts (e.g., Ru-BINAP) for stereoselective reduction of ketones .
- Chromatographic Resolution : Separate diastereomers via chiral columns (e.g., CHIRALPAK® AD-H) .
Advanced: How to resolve contradictions in reported biological activity data?
Methodological Answer:
- Assay Standardization : Control pH, temperature, and enzyme sources (e.g., recombinant vs. tissue-extracted α-mannosidases) to minimize variability .
- Cellular Context : Test in multiple cancer cell lines (e.g., glioblastoma vs. melanoma) due to differences in glycosylation pathways .
- Metabolic Stability : Pre-treat compounds with liver microsomes to assess degradation rates impacting efficacy .
Advanced: What are the challenges in synthesizing derivatives with enhanced stability?
Methodological Answer:
- Protecting Groups : Use acid-labile groups (e.g., Boc) for hydroxyls to prevent unwanted ring-opening during synthesis .
- Hydrogenation Conditions : Optimize H₂ pressure (1–3 atm) and solvent (MeOH vs. EtOH) to avoid over-reduction of diols .
- Salt Formation : Improve solubility/stability via hydrochloride salts (e.g., 95% purity after recrystallization) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
